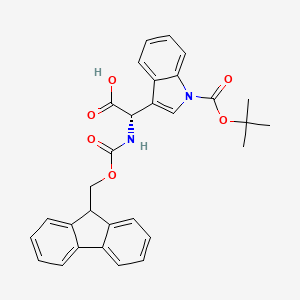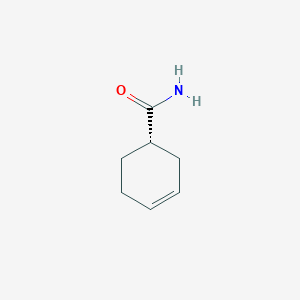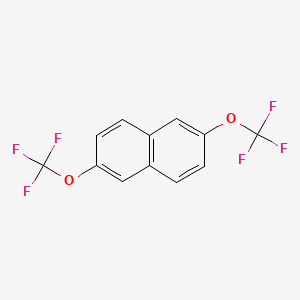
3-(2-Thienylsulfonyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TSPC involves the reaction of platinum complexes with sulfonamide ligands. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired complex. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of TSPC involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain high-purity TSPC suitable for research and industrial applications.
化学反応の分析
Types of Reactions: TSPC undergoes various chemical reactions, including:
Reduction: TSPC can be reduced by dithionite, leading to the formation of reduced platinum complexes.
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Substitution: TSPC can participate in substitution reactions where ligands in the platinum complex are replaced by other chemical groups.
Common Reagents and Conditions:
Reduction: Dithionite is commonly used as a reducing agent for TSPC.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize TSPC.
Substitution: Various ligands, including amines and phosphines, can be used in substitution reactions with TSPC.
Major Products Formed:
Reduction: Reduced platinum complexes.
Oxidation: Oxidized platinum complexes.
Substitution: New platinum complexes with substituted ligands.
科学的研究の応用
Chemistry: TSPC is used as a catalyst in various chemical reactions, including the reduction of toxic selenium compounds . Its unique properties make it valuable in developing new catalytic processes.
Biology: In biological research, TSPC is studied for its role in inhibiting gibberellin perception in plants . This makes it a useful tool for understanding plant growth and development.
Medicine: TSPC has shown potential as an antitumor agent, particularly against melanoma cell lines . Its ability to induce cell cycle arrest and synergize with other chemotherapeutic agents makes it a promising candidate for cancer treatment.
Industry: In the industrial sector, TSPC is used in the production of high-performance materials and as a catalyst in various chemical processes.
作用機序
TSPC exerts its effects by inhibiting the perception of gibberellin in plants . This inhibition is achieved through the binding of TSPC to gibberellin receptors, preventing the hormone from exerting its effects on plant growth and development. In cancer cells, TSPC induces cell cycle arrest at the G1 phase, likely mediated by the induction of CDKN1A and CDKN1B proteins . This mechanism is independent of the TP53 status of the cells, making TSPC effective in a wide range of cancer types.
類似化合物との比較
Cisplatin: A widely used chemotherapeutic agent with a different mechanism of action compared to TSPC.
Carboplatin: Another platinum-based chemotherapeutic agent with similar applications but different side effect profiles.
Oxaliplatin: A platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness of TSPC: TSPC stands out due to its dual role as a gibberellin perception inhibitor and an antitumor agent. Its ability to induce cell cycle arrest in a TP53-independent manner makes it unique among platinum-based compounds . Additionally, TSPC’s potential for synergistic effects with other chemotherapeutic agents highlights its versatility in cancer treatment.
特性
分子式 |
C9H5N3O2S2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
3-thiophen-2-ylsulfonylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S2/c10-6-7-9(12-4-3-11-7)16(13,14)8-2-1-5-15-8/h1-5H |
InChIキー |
HGCFMGDVMNCLNU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)C2=NC=CN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)

![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)








![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
